N-[(2-chlorophenyl)methyl]pentanamide
Description
N-[(2-Chlorophenyl)methyl]pentanamide is an amide derivative characterized by a pentanamide backbone linked to a 2-chlorobenzyl group. Its molecular formula is C₁₂H₁₅ClNO, with a molecular weight of 255.75 g/mol.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-8-12(15)14-9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFAUIBAPIVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]pentanamide typically involves the reaction of 2-chlorobenzylamine with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]pentanamide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]pentanamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds with various biomolecules. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of N-[(2-chlorophenyl)methyl]pentanamide, highlighting differences in substituents, molecular weights, synthesis yields, and applications:
Key Observations from Comparative Analysis
Substituent Effects on Bioactivity: The dual chlorophenyl groups in the purine-derived compound (C₃₃H₂₉Cl₂N₇O) enhance its binding affinity as a CB1 receptor antagonist, likely due to increased aromatic interactions with hydrophobic receptor pockets .
Synthesis and Yield :
- High-yield (>99%) synthesis is achievable for purine-linked pentanamides under optimized coupling conditions (e.g., carbodiimide-mediated amide bond formation) .
- Lower yields (e.g., 47% for the NLRP3-targeted compound) are observed in multi-step reactions involving click chemistry or complex purification workflows .
Role of Chlorine Position :
- Chlorine at the 2-position on the benzyl group (target compound) may confer steric hindrance compared to analogs with chlorine on the pentanamide chain (e.g., 5-chloro-N-(2-phenylphenyl)pentanamide). This positional difference impacts logP values and membrane permeability .
Agrochemical vs. These analogs often feature thienyl or methoxy substituents critical for herbicidal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
